molecular formula C13H11N3O4 B13570602 2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid

2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid

Cat. No.: B13570602
M. Wt: 273.24 g/mol
InChI Key: GFOJDAOXJVKOID-UHFFFAOYSA-N
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Description

2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a benzyloxycarbonylamino group at the 2-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloroformate in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxycarbonylamino)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxycarbonylamino group enhances its potential as a pharmacophore in drug design and development .

Properties

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C13H11N3O4/c17-11(18)10-6-7-14-12(15-10)16-13(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,14,15,16,19)

InChI Key

GFOJDAOXJVKOID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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